molecular formula C21H26ClFN6O2 B2859900 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 838874-06-9

7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2859900
CAS No.: 838874-06-9
M. Wt: 448.93
InChI Key: FXBUZNPVUFNIJU-UHFFFAOYSA-N
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Description

7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The initial step often includes the preparation of the 2-chloro-6-fluorobenzyl intermediate, which can be synthesized by the reaction of 2-chloro-6-fluorotoluene with chromyl chloride . This intermediate is then reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency. The specific conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or ether.

Scientific Research Applications

7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and benzyl-substituted molecules, such as:

Uniqueness

What sets 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as EVT-2529203, is a synthetic compound that belongs to the purine class of molecules. Its unique structure and functional groups have attracted attention for potential therapeutic applications in various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of EVT-2529203 is C20H24ClFN6O2C_{20}H_{24}ClFN_{6}O_{2}, with a molecular weight of approximately 434.89 g/mol. The compound features a purine scaffold with several substituents that contribute to its biological properties.

Structural Representation

PropertyValue
Molecular FormulaC20H24ClFN6O2
Molecular Weight434.89 g/mol
IUPAC NameThis compound
SMILESCN1C=NC(=O)N(C(=N1)C)C(=O)C2=C(C(=N2)C)N(C(C)CC)CC

The biological activity of EVT-2529203 is primarily attributed to its interaction with specific molecular targets within cellular pathways. It has been shown to modulate the activity of various enzymes and receptors involved in critical biological processes:

  • Enzyme Inhibition : EVT-2529203 exhibits inhibitory effects on certain kinases involved in cell signaling pathways. This inhibition can lead to altered phosphorylation states of target proteins, affecting cell proliferation and survival.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Activity

Studies indicate that EVT-2529203 demonstrates significant anticancer activity against various cancer cell lines. The compound has been tested in vitro against:

  • Breast Cancer Cells : Exhibited cytotoxic effects with IC50 values in the low micromolar range.
  • Lung Cancer Cells : Showed ability to induce apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Research has suggested that EVT-2529203 may offer neuroprotective effects which could be beneficial in treating neurodegenerative conditions such as Alzheimer's disease. Mechanistic studies have indicated:

  • Reduction in Tau Phosphorylation : The compound appears to reduce hyperphosphorylation of tau proteins, which are implicated in Alzheimer's pathology.

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, EVT-2529203 has shown promise as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and modulate immune responses.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of EVT-2529203:

Study TypeFindings
Cytotoxicity AssaysSignificant reduction in viability of cancer cells at low concentrations.
Enzyme Activity AssaysInhibition of kinase activity correlated with reduced cancer cell proliferation.
Neuroprotection TestsDecreased tau phosphorylation levels in neuronal cultures exposed to neurotoxic agents.

In Vivo Studies

Preliminary animal studies have demonstrated that administration of EVT-2529203 results in:

  • Tumor Growth Inhibition : In xenograft models, significant suppression of tumor growth was observed.
  • Behavioral Improvements : In models of neurodegeneration, improvements in cognitive function were noted following treatment.

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClFN6O2/c1-4-27-8-10-28(11-9-27)13-17-24-19-18(20(30)26(3)21(31)25(19)2)29(17)12-14-15(22)6-5-7-16(14)23/h5-7H,4,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBUZNPVUFNIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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